

Function of OVA (55-62) Peptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OVA (55-62)

Cat. No.: B15600183

[Get Quote](#)

The ovalbumin (OVA) peptide spanning amino acids 55-62 is a fragment of chicken ovalbumin, a protein widely used as a model antigen in immunological research. This specific peptide, with the sequence KVVRFDKL, serves as a crucial tool for studying the intricacies of the adaptive immune system, particularly the cell-mediated immune response. Its primary function in a research context is to act as a defined epitope for Major Histocompatibility Complex (MHC) class I molecules, specifically the mouse H-2Kb allotype.^{[1][2][3][4]} This allows for the precise investigation of antigen processing, presentation, and the subsequent activation of CD8+ cytotoxic T lymphocytes (CTLs).

While the more widely studied OVA (257-264) peptide (SIINFEKL) is considered the immunodominant H-2Kb-restricted epitope of ovalbumin, **OVA (55-62)** is classified as a subdominant epitope.^{[5][6]} This subdominance is attributed to a lower binding affinity for the H-2Kb molecule compared to SIINFEKL.^[5] Despite this, **OVA (55-62)** is still capable of binding to H-2Kb and eliciting a T-cell response, making it a valuable tool for understanding the breadth of the immune response to a complex antigen.^{[4][7][8]}

Data Presentation

Table 1: H-2Kb Binding Affinity and T-Cell Response of OVA Peptides

| Peptide | Sequence | MHC Restriction | Binding Affinity (Compared to OVA 257-264) | T-Cell Response |
|---------------|----------|-----------------|--|-------------------------------------|
| OVA (55-62) | KVVRFDKL | H-2Kb | Lower | Subdominant CD8+ T-cell response |
| OVA (257-264) | SIINFEKL | H-2Kb | Higher | Immunodominant CD8+ T-cell response |

This table summarizes the key characteristics of **OVA (55-62)** in comparison to the immunodominant OVA (257-264) peptide. The lower binding affinity of **OVA (55-62)** for H-2Kb correlates with its subdominant nature in the T-cell response.[\[5\]](#)

Table 2: Kinetic Binding Constants of OVA Peptides to Soluble H-2Kb at 25°C[\[5\]](#)

| Peptide | Association Rate Constant (k _{on}) (M ⁻¹ s ⁻¹) | Dissociation Rate Constant (k _{off}) (s ⁻¹) |
|------------------|---|---|
| OVA (55-62)-C6 | 6.5 x 10 ² | 1.6 x 10 ⁻⁵ |
| OVA (257-264)-C6 | 5.9 x 10 ³ | 9.1 x 10 ⁻⁶ |

This table presents quantitative data from biosensor studies comparing the binding kinetics of **OVA (55-62)** and OVA (257-264) to soluble H-2Kb molecules. The approximately 10-fold faster association rate and 2-fold slower dissociation rate of OVA (257-264) contribute to its higher affinity and immunodominance.[\[5\]](#)

Experimental Protocols

In Vitro T-Cell Proliferation Assay

Objective: To measure the proliferation of OVA-specific CD8+ T-cells in response to stimulation with the **OVA (55-62)** peptide.

Methodology:

- **Cell Isolation:** Isolate splenocytes from a C57BL/6 mouse previously immunized with ovalbumin or adoptively transferred with OVA-specific T-cells (e.g., from an OT-I transgenic mouse, which recognizes OVA 257-264, but can be adapted for other epitopes).
- **Cell Labeling (Optional):** Label the splenocytes with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE).
- **Cell Culture:** Plate the splenocytes in a 96-well plate at a density of 2×10^5 cells/well.
- **Peptide Stimulation:** Add the **OVA (55-62)** peptide to the wells at varying concentrations (e.g., 0.1, 1, 10 $\mu\text{g/mL}$). Include a negative control (no peptide) and a positive control (e.g., Concanavalin A or the immunodominant OVA 257-264 peptide).
- **Incubation:** Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
- **Analysis:**
 - For CFSE-labeled cells: Harvest the cells and analyze by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.
 - For unlabeled cells: Add a proliferation indicator, such as ³H-thymidine or BrdU, for the final 18 hours of incubation. Measure incorporation using a scintillation counter or an anti-BrdU antibody-based ELISA, respectively.

ELISpot Assay for Cytokine Release

Objective: To quantify the number of **OVA (55-62)**-specific T-cells secreting a particular cytokine (e.g., IFN- γ).

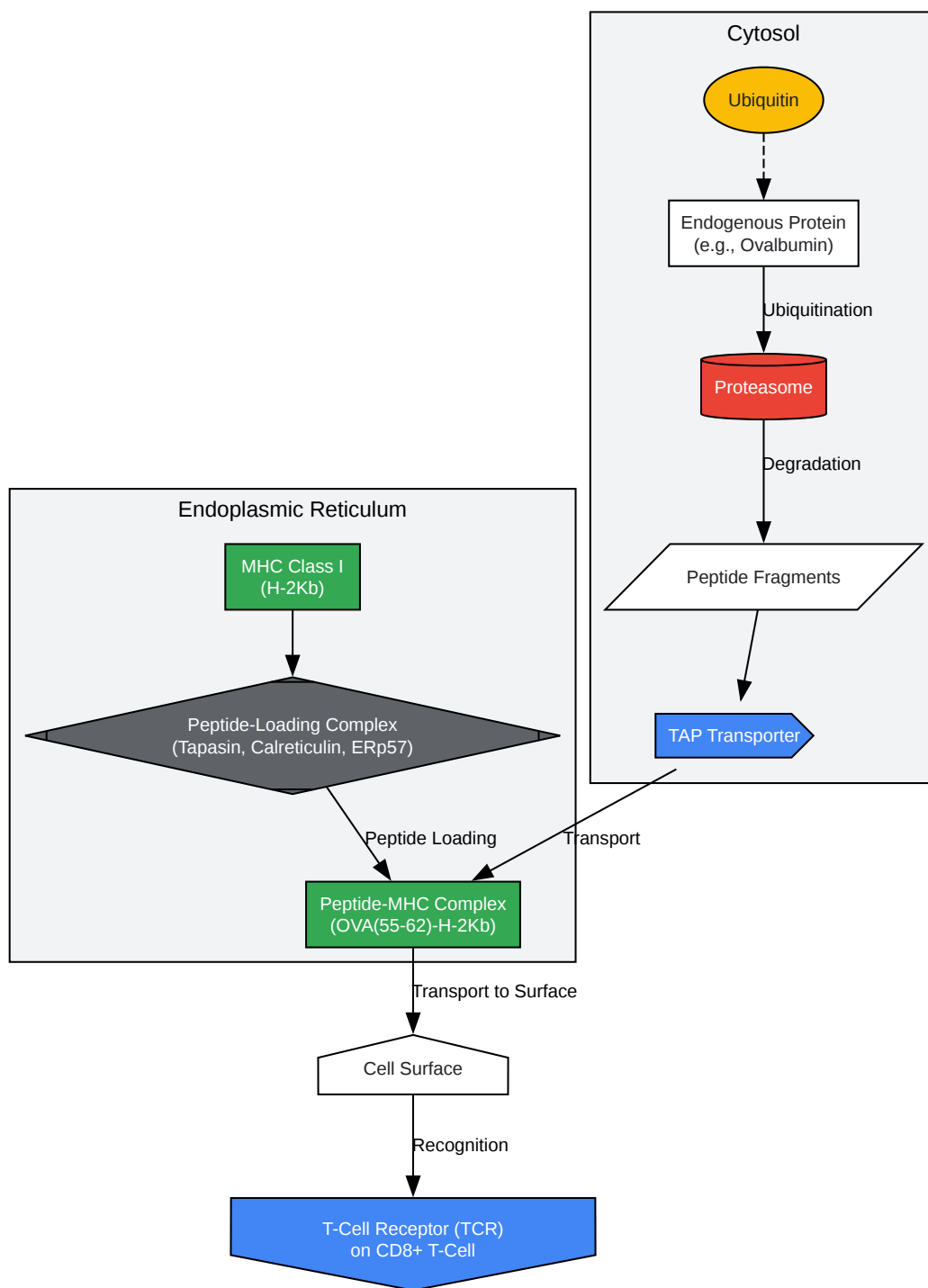
Methodology:

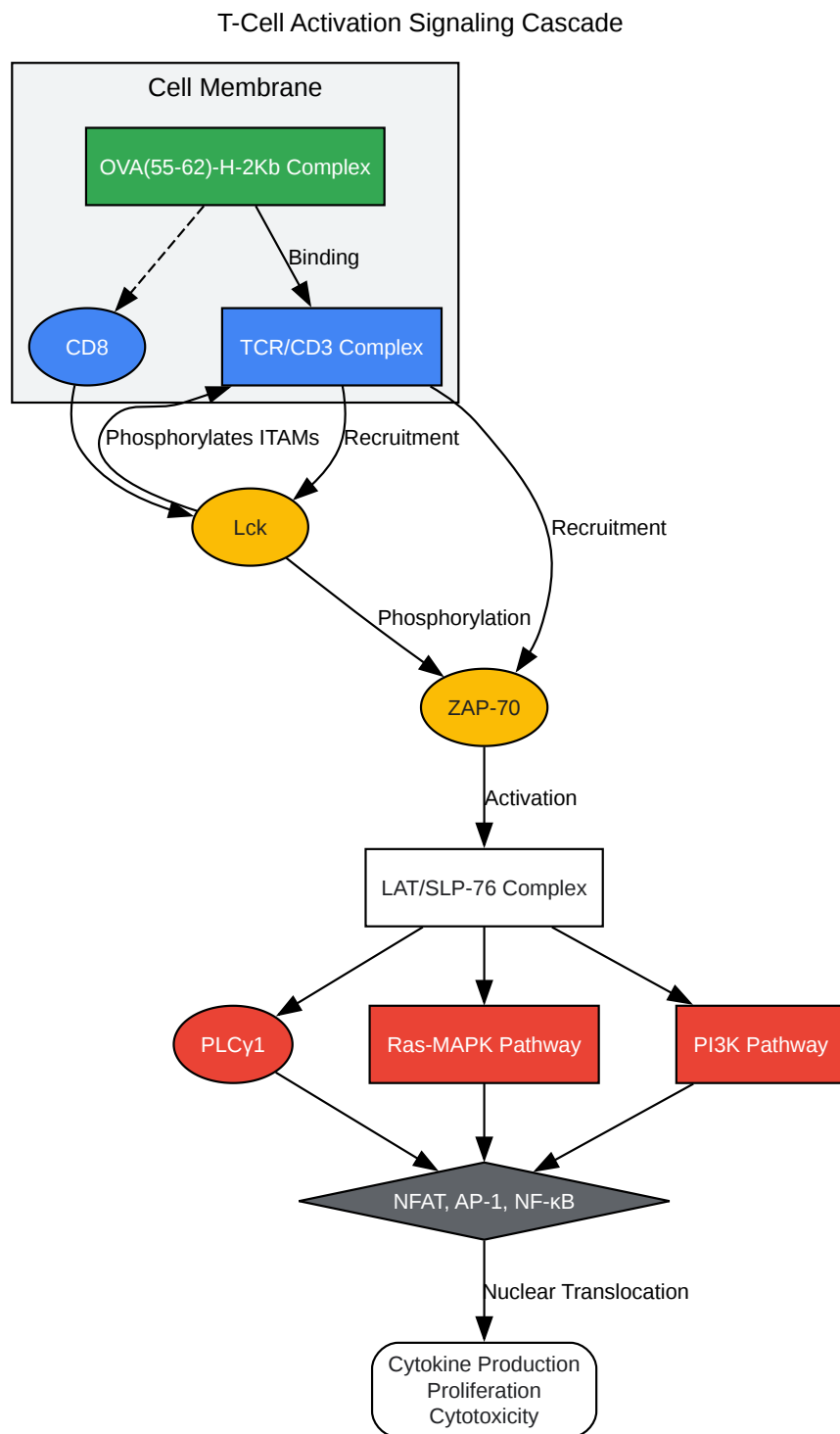
- **Plate Coating:** Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN- γ antibody) and incubate overnight at 4°C.
- **Blocking:** Wash the plate and block with a suitable blocking buffer (e.g., RPMI with 10% FBS) for 2 hours at room temperature.

- Cell Plating: Add isolated splenocytes or purified T-cells to the wells at a desired density.
- Peptide Stimulation: Add the **OVA (55-62)** peptide at an optimal concentration.
- Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
- Detection:
 - Wash the plate to remove cells.
 - Add a biotinylated detection antibody specific for the cytokine.
 - Incubate, then wash.
 - Add streptavidin-alkaline phosphatase (or HRP).
 - Incubate, then wash.
 - Add a substrate solution to develop colored spots.
- Analysis: Count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

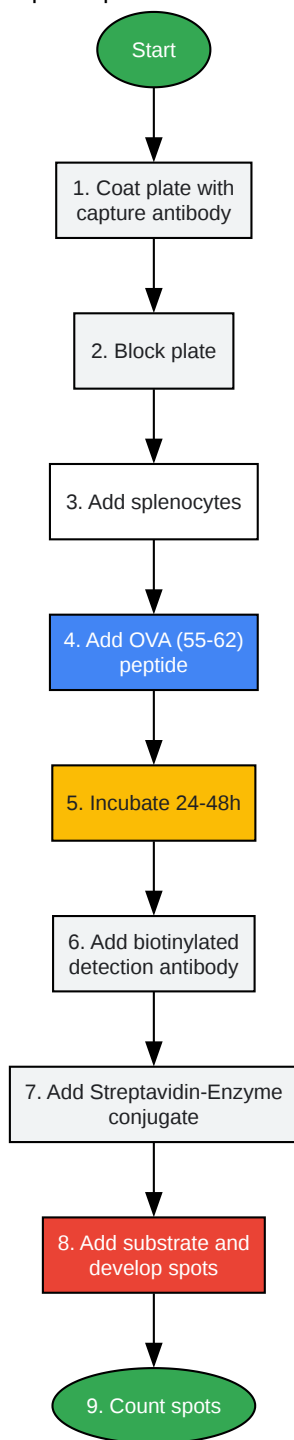
Mandatory Visualization

MHC Class I Antigen Presentation Pathway





ELISpot Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Determinant selection of major histocompatibility complex class I-restricted antigenic peptides is explained by class I-peptide affinity and is strongly influenced by nondominant anchor residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]
- 7. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Function of OVA (55-62) Peptide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15600183#what-is-the-function-of-ova-55-62-peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com